Caseargrewiin D
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Overview
Description
Caseargrewiin D is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound and a secondary alcohol.
Scientific Research Applications
DNA Damage Protection and Induction
Caseargrewiin D, a clerodane diterpene isolated from Casearia sylvestris, exhibits complex interactions with DNA. At low concentrations, it can protect cells against DNA damage, while at high concentrations, it may itself induce DNA damage. This dual effect was observed in studies using mice's blood cells, where both the ethanolic extract of Casearia sylvestris leaves and this compound demonstrated a protective effect against cyclophosphamide-induced DNA damage in the micronucleus test and comet assay. However, at higher concentrations, these compounds also showed DNA-damaging properties (Oliveira et al., 2009).
Cytotoxicity in Cancer Cell Lines
Another significant application of this compound is its cytotoxic activity against cancer cell lines. Studies involving clerodane diterpenoids from the fruits of Casearia grewiifolia, which include this compound, have shown that these compounds exhibit cytotoxicity against various cancer cell lines. The IC50 values for these diterpenoids ranged from 0.15 to 6.00 microg/mL, indicating their potential as anticancer agents (Kanokmedhakul et al., 2007).
Anti-inflammatory Properties
The ethanolic extract of Casearia sylvestris, which contains this compound, has been investigated for its anti-inflammatory properties. Studies focusing on the anti-inflammatory action of this extract and its clerodane diterpenes, including this compound, revealed significant reductions in carrageenan-induced paw edema in rats. This indicates that this compound and related compounds have potential applications in treating inflammatory conditions without causing gastric side effects (Pierri et al., 2017).
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-3-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-7-14(2)8-10-23(6)15(3)9-11-24-19(12-18(27)13-20(23)24)21(28-16(4)25)30-22(24)29-17(5)26/h7-8,12,15,18,20-22,27H,1,9-11,13H2,2-6H3/b14-8-/t15-,18+,20+,21+,22-,23-,24-/m1/s1 |
InChI Key |
CLMGAZWYZXAAJO-FURQXPDPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1CCC23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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